Aplaminal

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Aplaminal is a natural product found in Aplysia kurodai with data available.

Applications De Recherche Scientifique

Pharmacological Applications

Cytotoxicity Studies

Aplaminal has demonstrated significant cytotoxic properties, notably against cancer cell lines such as HeLa. The compound exhibits an IC50 value of approximately 0.51 µg/mL, indicating its potential as an anticancer agent. The mechanism of action remains to be fully elucidated, but the structural characteristics suggest interactions with cellular components that could disrupt cancer cell viability .

Anti-Inflammatory Properties

Research has indicated that compounds derived from Aplysia species, including this compound, possess anti-inflammatory properties. Specifically, studies have shown that certain extracts can downregulate inflammatory markers such as nitric oxide and cyclooxygenase-2 in macrophage models, suggesting a pathway for therapeutic applications in inflammatory diseases .

Synthetic Chemistry Applications

Total Synthesis

The total synthesis of this compound has been accomplished through various methodologies, including the Buchwald–Hartwig cross-coupling technique. This synthetic approach not only provides access to this compound but also facilitates the development of analogs that may exhibit enhanced biological activity or altered pharmacokinetic profiles . The synthesis process typically involves multiple steps, including the formation of key intermediates that contribute to the overall yield and purity of the final product.

Structure-Activity Relationship Studies

Investigations into the structure-activity relationship (SAR) of this compound have provided insights into how modifications to its chemical structure can influence biological activity. This research is crucial for designing more effective derivatives that could improve therapeutic outcomes while minimizing side effects .

Case Studies and Research Findings

| Study | Findings | Implications |

|---|---|---|

| Kigoshi et al., 2008 | Isolated this compound from Aplysia kurodai; identified cytotoxic properties against HeLa cells | Highlights potential for developing new cancer therapies |

| Recent Synthesis Research | Achieved total synthesis using Buchwald–Hartwig cross-coupling | Opens avenues for creating analogs with varied biological activities |

| Anti-Inflammatory Research | Extracts from Aplysia showed inhibition of inflammatory markers | Suggests potential for dietary supplements targeting inflammation |

Analyse Des Réactions Chimiques

Core Imidazolidine Formation

The synthesis of aplaminal begins with the condensation of N-Boc-(D)-serine-derived diamine 3 and dimethyl 2-oxomalonate 4 . This reaction generates the imidazolidine core 2 through a vicinal tricarbonyl intermediate, enabling cyclization under mild basic conditions .

Reaction Conditions :

-

Reactants : Diamine 3 (1.0 equiv), dimethyl 2-oxomalonate 4 (1.2 equiv)

-

Solvent : Dichloromethane (DCM)

-

Yield : 85%

Azide Reduction and Amine Methylation

The azide intermediate undergoes catalytic hydrogenation to form a primary amine, followed by methylation to yield a tertiary amine .

Reaction Conditions :

-

Reduction : H<sub>2</sub> (1 atm), Pd(OH)<sub>2</sub>/C (10 wt%), EtOAc

-

Methylation : Methyl triflate (1.2 equiv), DCM

-

Yield : 92% (reduction), 88% (methylation)

Lactam Formation with Trimethylaluminum (AlMe<sub>3</sub>)

The final step employs AlMe<sub>3</sub> to induce lactamization, forming the triazabicyclo[3.2.1]octane skeleton .

Reaction Conditions :

-

Reagent : AlMe<sub>3</sub> (2.0 equiv)

-

Solvent : Toluene

-

Temperature : 110°C

-

Yield : 66%

Key Observation :

AlMe<sub>3</sub> acts as a Lewis acid, coordinating to the carbonyl oxygen and facilitating nucleophilic attack by the amine .

Unexpected Rearrangement During Hydrogenolysis

Attempted benzyl group removal under Pd(OH)<sub>2</sub>/C led to an unexpected over-reduction and skeletal rearrangement, converting intermediate 7 to 2 .

Reaction Conditions :

-

Catalyst : Pd(OH)<sub>2</sub>/C (10 wt%)

-

Solvent : MeOH with acetic acid

-

Outcome : Formation of a rearranged product via C–N bond cleavage and reductive amination.

Cytotoxicity and Bioactivity

This compound exhibits cytotoxicity against HeLa S3 cells (IC<sub>50</sub> = 0.51 μg/mL) . While its exact mechanism remains unknown, structural analogs suggest interactions with DNA topoisomerases or microtubule disruption .

Propriétés

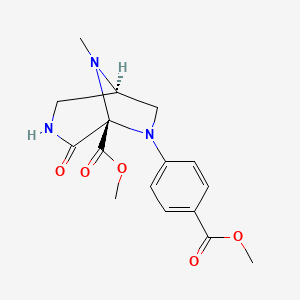

Formule moléculaire |

C16H19N3O5 |

|---|---|

Poids moléculaire |

333.34 g/mol |

Nom IUPAC |

methyl (1R,5S)-6-(4-methoxycarbonylphenyl)-8-methyl-4-oxo-3,6,8-triazabicyclo[3.2.1]octane-5-carboxylate |

InChI |

InChI=1S/C16H19N3O5/c1-18-12-8-17-14(21)16(18,15(22)24-3)19(9-12)11-6-4-10(5-7-11)13(20)23-2/h4-7,12H,8-9H2,1-3H3,(H,17,21)/t12-,16+/m1/s1 |

Clé InChI |

KSNSGYBJVDSZCB-WBMJQRKESA-N |

SMILES isomérique |

CN1[C@@H]2CNC(=O)[C@]1(N(C2)C3=CC=C(C=C3)C(=O)OC)C(=O)OC |

SMILES canonique |

CN1C2CNC(=O)C1(N(C2)C3=CC=C(C=C3)C(=O)OC)C(=O)OC |

Synonymes |

aplaminal |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.